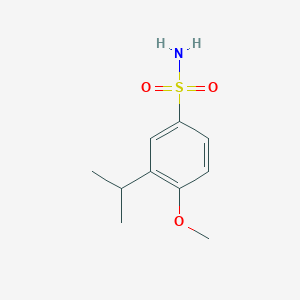

4-甲氧基-3-丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

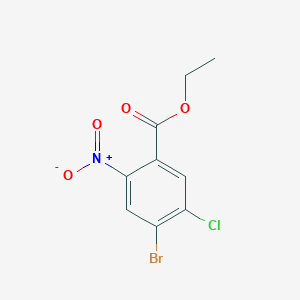

4-Methoxy-3-propan-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.29. The purity is usually 95%.

BenchChem offers high-quality 4-Methoxy-3-propan-2-ylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-propan-2-ylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 治療神經系統疾病的潛力

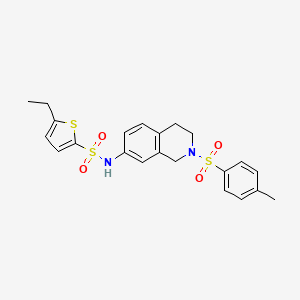

4-甲氧基-3-丙基苯磺酰胺衍生物已顯示出在治療神經系統疾病方面的潛力。例如,某些苯基苯磺酰胺已被確定為選擇性5-HT6拮抗劑,表明它們在治療阿爾茨海默病和精神分裂症等疾病方面的潛在用途。這些化合物已被研究其在動物模型中增強認知功能和記憶的能力(Bromidge et al., 2001)。

2. 癌症治療應用

苯磺酰胺衍生物,包括4-甲氧基-3-丙基苯磺酰胺,已被探索其在癌症治療中的有效性。它們被發現具有光動力療法特性,對於治療癌症非常有用。這些化合物在其螢光特性、高單氧量子產率以及在癌症治療中適用於II型機制方面展現出有希望的結果(Pişkin et al., 2020)。

3. 促進神經生成的作用

4-甲氧基-3-丙基苯磺酰胺的氨基丙基咔唑衍生物已被發現能誘導神經生成。這些衍生物增加了神經幹細胞的最終細胞分裂,表明它們在神經發育研究和治療中的潛力(Shin et al., 2015)。

4. 抗真菌應用的潛力

4-甲氧基-3-丙基苯磺酰胺的某些衍生物已顯示出強效的抗真菌活性。這些化合物對於曲霉和黃曲霉等真菌具有有效性,表明它們在開發新的抗真菌劑方面具有潛力(Gupta & Halve, 2015)。

5. 電分析應用

4-甲基-N-喹啉-8-基苯磺酰胺,一種與4-甲氧基-3-丙基苯磺酰胺結構類似的化合物,已被研究其電分析應用。它在電化學分析中展現出潛力,特別是在對像LIX 34這樣的萃取劑的研究中(Abelairas et al., 1994)。

作用机制

Target of Action

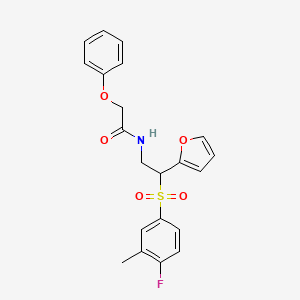

4-Methoxy-3-propan-2-ylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-Methoxy-3-propan-2-ylbenzenesulfonamide, inhibit bacteria through competitive inhibition of bacterial DNA synthesis . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids . This inhibition disrupts bacterial DNA synthesis, leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 4-Methoxy-3-propan-2-ylbenzenesulfonamide is the inhibition of bacterial growth . By inhibiting the synthesis of bacterial DNA, the compound prevents the bacteria from replicating, thereby controlling the infection .

属性

IUPAC Name |

4-methoxy-3-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLKXKYLQIPXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)

![2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2476433.png)

![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)